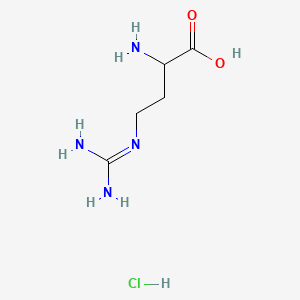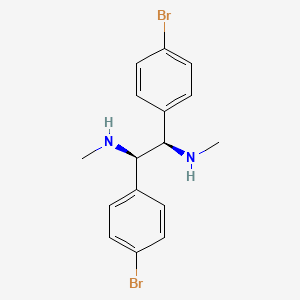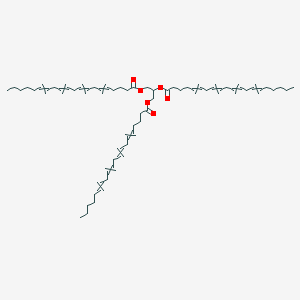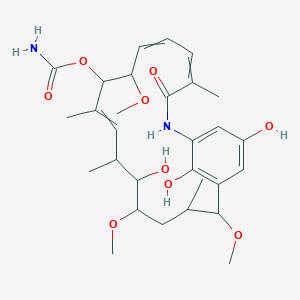
dihydro-herbimycin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-herbimycin B is a derivative of herbimycin A, a benzoquinone ansamycin antibiotic discovered by Satoshi Ōmura in 1979. Herbimycin A is known for its herbicidal activity and strong cytotoxicity against tumor cells due to its inhibition of heat-shock protein 90. This compound, like its parent compound, is produced by the bacterium Streptomyces and has shown potential in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: Dihydro-herbimycin B can be synthesized through the reduction of herbimycin A. The reduction process typically involves the use of hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. The fermentation broth is then extracted using organic solvents like ethyl acetate. The extract is concentrated and purified using techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
化学反応の分析
Types of Reactions: Dihydro-herbimycin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to herbimycin A using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of tetrahydro-herbimycin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol or methanol.
Substitution: Pyridinium hydrobromide perbromide in chloroform and methanol at low temperatures.
Major Products:
Oxidation: Herbimycin A.
Reduction: Tetrahydro-herbimycin derivatives.
Substitution: Halogenated herbimycin derivatives.
科学的研究の応用
Chemistry: Used as a model compound for studying the reactivity of benzoquinone ansamycins.
Biology: Investigated for its effects on cellular processes, particularly its inhibition of heat-shock protein 90.
Medicine: Explored for its anticancer properties due to its cytotoxicity against tumor cells.
Industry: Potential use in the development of herbicides and antifungal agents.
作用機序
Dihydro-herbimycin B exerts its effects primarily through the inhibition of heat-shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stability, and function of various client proteins, many of which are essential for cell cycle regulation and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cell cycle arrest and apoptosis in tumor cells .
類似化合物との比較
Herbimycin A: The parent compound with similar cytotoxic properties but higher oxidative potential.
Tetrahydro-herbimycin A: A more reduced form with potentially different biological activities.
Geldanamycin: Another benzoquinone ansamycin with similar Hsp90 inhibitory activity but different structural features
Uniqueness: Dihydro-herbimycin B is unique in its balance of stability and reactivity, making it a valuable compound for both research and potential therapeutic applications. Its reduced form compared to herbimycin A provides insights into the structure-activity relationship of benzoquinone ansamycins .
特性
IUPAC Name |
(13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXSABHHRSWSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
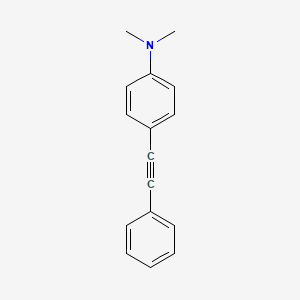
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B15285259.png)
![Methyl 3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15285260.png)
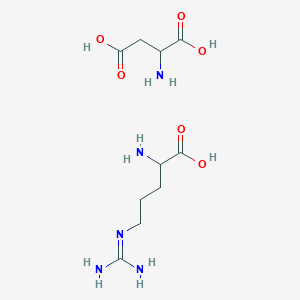
![Propan-2-yl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B15285275.png)
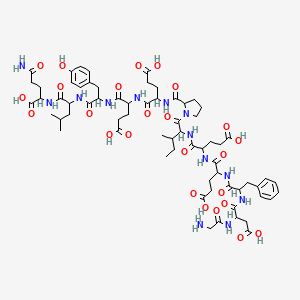
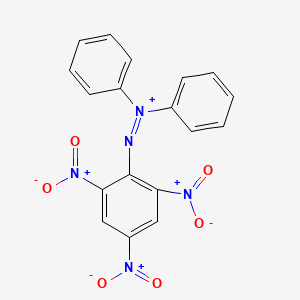
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)
![2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B15285295.png)
